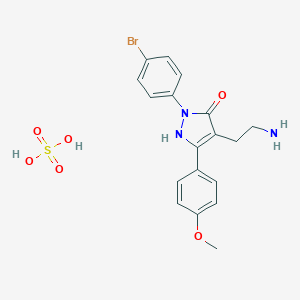

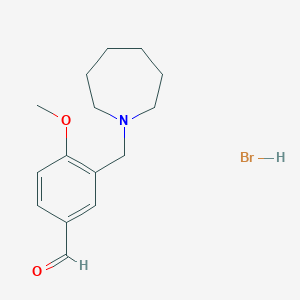

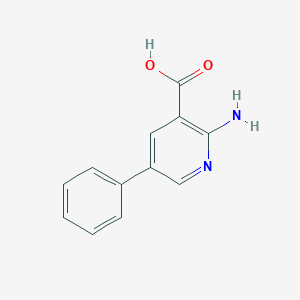

![molecular formula C7H5BrN4O B111352 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 120040-42-8](/img/structure/B111352.png)

2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one” is a chemical compound that belongs to the class of organic compounds known as pyridopyrimidines . It is a derivative of pyrimidine and pyridine .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the reaction of 2-alkylthio-6-aminopyrimidin-4(3H)-ones with ethyl bromopyruvate has been shown to proceed under neutral or acidic conditions . The obtained furo[2,3-d]pyrimidines underwent further cyclocondensation reaction with ethyl bromopyruvate to afford diethyl 5-alkylthiofuro[3,2-e]imidazo[1,2-c]pyrimidine-2,9-dicarboxylates .Molecular Structure Analysis

The molecular structure of “2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one” consists of a pyrimidine ring fused with a pyridine ring . It contains a total of 18 bonds, including 13 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 primary amine (aromatic), 1 Pyridine, and 1 Pyrimidine .Chemical Reactions Analysis

The chemical reactions involving “2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one” and related compounds have been studied. For example, the reaction of 2-alkylthio-6-aminopyrimidin-4(3H)-ones with ethyl bromopyruvate has been shown to proceed under neutral or acidic conditions . The obtained furo[2,3-d]pyrimidines underwent further cyclocondensation reaction with ethyl bromopyruvate to afford diethyl 5-alkylthiofuro[3,2-e]imidazo[1,2-c]pyrimidine-2,9-dicarboxylates .科学的研究の応用

Antitumor Activity in Mantle Cell Lymphoma

2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one: derivatives have been explored as potential inhibitors of Bruton’s tyrosine kinase (BTK), which is significant in the treatment of B-cell malignancies like mantle cell lymphoma (MCL). These compounds have shown to possess potent antiproliferative activity in MCL cell lines, with some inducing apoptosis through the caspase 3-mediated apoptotic pathway .

Antimycobacterial Agents

The compound’s derivatives have been synthesized and evaluated for their potential as antitubercular agents. Some derivatives exhibited significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG, with minimal cytotoxicity, suggesting their potential development as antitubercular drugs .

BCR Signaling Pathway Inhibition

In the context of B-cell receptor (BCR) signaling pathways, derivatives of 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one have been designed to inhibit BTK. This inhibition disrupts multiple signaling networks, including RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for the activation, survival, and proliferation of B cells .

Development of Reversible BTK Inhibitors

The compound has been used to design novel reversible BTK inhibitors. These inhibitors are important for creating more targeted therapies for B-cell malignancies and reducing long-term toxicities associated with current treatments .

Mitochondrial Membrane Potential Disruption

Certain derivatives have been shown to specifically disturb mitochondrial membrane potential and increase reactive oxygen species levels in a dose-dependent manner, leading to cell death. This suggests a potential application in developing targeted therapies that induce apoptosis in cancer cells .

Synthesis of Furo[2,3-d]pyrimidines

The reaction of 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one with ethyl bromopyruvate has been studied, leading to the synthesis of ethyl 2-alkyl-thio-4-aminofuro[2,3-d]pyrimidine-5-carboxylates. These compounds have potential applications in medicinal chemistry for the development of new therapeutic agents .

将来の方向性

The future directions for the research on “2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one” and related compounds could involve the development of more efficient methods for their synthesis , exploration of their biological activities , and investigation of their potential applications in various fields.

作用機序

Target of Action

The primary targets of 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one are tyrosine kinase, AK, and Cdk4 . These proteins play crucial roles in cellular signaling, metabolism, and cell cycle regulation, respectively.

Mode of Action

2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one interacts with its targets by binding to their active sites, thereby inhibiting their function . This interaction results in the disruption of the normal cellular processes controlled by these proteins.

Biochemical Pathways

The inhibition of tyrosine kinase, AK, and Cdk4 by 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one affects multiple biochemical pathways. These include signal transduction pathways, metabolic pathways, and cell cycle regulation pathways . The downstream effects of these disruptions can lead to changes in cell behavior, including reduced proliferation and increased cell death.

Result of Action

The molecular and cellular effects of 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one’s action include the inhibition of cellular processes controlled by its targets, leading to changes in cell behavior such as reduced proliferation and increased cell death . These effects make 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one a potential candidate for the development of antiviral, antimicrobial, and anticancer agents .

特性

IUPAC Name |

2-amino-6-bromo-3H-pyrido[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN4O/c8-3-1-4-5(10-2-3)11-7(9)12-6(4)13/h1-2H,(H3,9,10,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEKHFIILORMMHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1C(=O)NC(=N2)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80555927 |

Source

|

| Record name | 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80555927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one | |

CAS RN |

120040-42-8 |

Source

|

| Record name | 2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80555927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

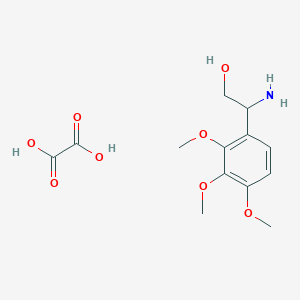

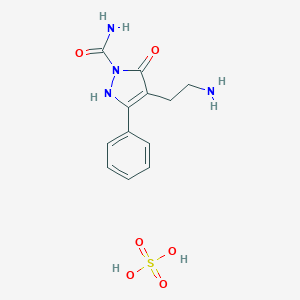

![5-[7-(5-Amino-1,3,4-thiadiazol-2-YL)heptyl]-1,3,4-thiadiazol-2-ylamine oxalate](/img/structure/B111284.png)

![5-[(5-Amino-1,3,4-thiadiazol-2-YL)methyl]-1,3,4-thiadiazol-2-ylamine oxalate](/img/structure/B111288.png)